Barium hydroxide, octahydrate (8CI); Barium dihydroxide octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

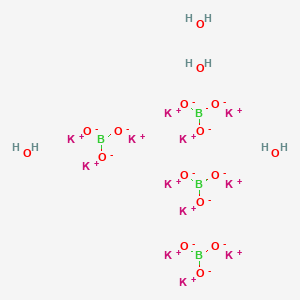

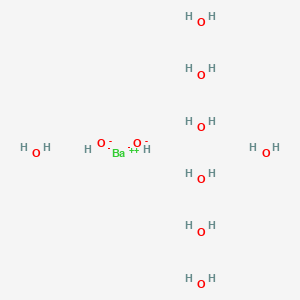

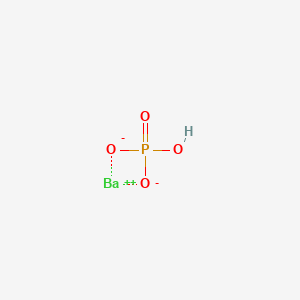

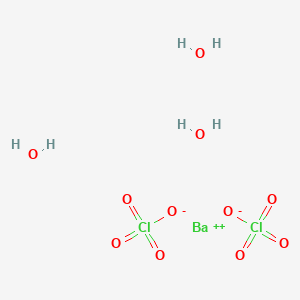

Barium hydroxide octahydrate, also known as Caustic baryta or Barium oxide hydrate octahydrate, is a chemical compound with the formula Ba(OH)₂ * 8 H₂O . It is a white solid that is commercially available in a granular monohydrate form . It has been used in the centromeric heterochromatin banding technique and to synthesize BaTiO3 .

Synthesis Analysis

Barium hydroxide can be prepared by dissolving barium oxide (BaO) in water . The reaction is as follows: BaO + H2O → Ba(OH)2. It crystallizes as the octahydrate, which can be converted to the monohydrate by heating in air .Molecular Structure Analysis

The monohydrate of Barium hydroxide adopts a layered structure. The Ba²⁺ centers adopt a square antiprismatic geometry. Each Ba²⁺ center is bound by two water ligands and six hydroxide ligands, which are respectively doubly and triply bridging to neighboring Ba²⁺ center sites .Chemical Reactions Analysis

Barium hydroxide has been reported to catalyze the rate of β elimination of phosphoserine residues . It is also used as a general purpose additive for lubricants and greases .Physical And Chemical Properties Analysis

Barium hydroxide octahydrate has a molar mass of 315.48 g/mol . It has a density of 2.180 g/cm³ and a melting point of 78 °C . It has a pH value of 12.5 in a saturated aqueous solution . It is soluble in water, with a solubility of 72 g/l .Safety And Hazards

Propiedades

IUPAC Name |

barium(2+);dihydroxide;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYPQRUOYEARG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH18O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium hydroxide, octahydrate (8CI); Barium dihydroxide octahydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)